2,2-Difluoropropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO2S/c1-3(4,5)2-9(6,7)8/h2H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHKPNGHPYIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Difluoropropane 1 Sulfonamide and Analogous Fluorinated Sulfonamides
Established Strategies for Sulfonamide Moiety Construction
The creation of the sulfonamide functional group is a cornerstone of organic synthesis, with several reliable methods available to chemists.
Reactions Employing Sulfur Dioxide Equivalents (e.g., DABSO) for Sulfonamide Synthesis
A significant advancement in sulfonamide synthesis involves the use of stable, solid sulfur dioxide surrogates, which circumvent the challenges of handling gaseous and toxic SO2. organic-chemistry.orgafinitica.com One such reagent is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a bench-stable, colorless solid. organic-chemistry.orgafinitica.comacs.org
The general approach involves the reaction of a Grignard reagent with DABSO to form a sulfinate intermediate. This intermediate is then treated in situ with a chlorinating agent, such as sulfuryl chloride, followed by the addition of an amine to furnish the desired sulfonamide. organic-chemistry.orgafinitica.comacs.org This one-pot procedure is efficient, with reported yields for various sulfonamides ranging from 50-80%. organic-chemistry.org The versatility of DABSO has been demonstrated in its ability to replace gaseous SO2 in established protocols, including the synthesis of sulfamides and sulfolenes. organic-chemistry.orgafinitica.comacs.org
Palladium-catalyzed cross-coupling reactions have also been developed, utilizing aryl iodides, DABSO, and an amine to produce aryl sulfonamides. organic-chemistry.org This method expands the scope of accessible sulfonamide structures.
Table 1: Sulfonamide Synthesis using DABSO
| Starting Materials | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Grignard Reagent, Amine | 1) DABSO, THF; 2) Sulfuryl chloride | Sulfonamide | 50-80 | organic-chemistry.org |
| Aryl Iodide, Amine | DABSO, Pd Catalyst, Base | Aryl Sulfonamide | Good | organic-chemistry.org |
| Anilines | DABSO, Iodine | Diaryl Sulfamides | - | organic-chemistry.org |
| 2,3-dimethylbutadiene | DABSO | Sulfolene | 80 | organic-chemistry.org |
This table is interactive. Users can sort and filter the data.
Condensation and Coupling Approaches in Sulfonamide Formation
The most traditional and widely practiced method for sulfonamide synthesis is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. nih.govijarsct.co.inekb.egnih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ijarsct.co.innih.gov While effective, this method is dependent on the availability and stability of the corresponding sulfonyl chlorides, which can be toxic and difficult to prepare. nih.gov
Modern advancements have led to the development of various coupling strategies that bypass the need for pre-formed sulfonyl chlorides. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper catalysts, have emerged as powerful tools for C-N bond formation in sulfonamide synthesis. ijarsct.co.in For instance, Pd-catalyzed coupling of aryl halides or aryl nonafluorobutanesulfonates with sulfonamides or methane (B114726) sulfonamide has been reported. ijarsct.co.in Copper-catalyzed N-arylation of sulfonamides with boronic acids also provides a valuable route to N-aryl sulfonamides. ijarsct.co.in
Furthermore, direct oxidative coupling of thiols and amines represents a more atom-economical approach to sulfonamides. nih.govrsc.org These methods often utilize transition metal catalysts or oxidizing agents to facilitate the S-N bond formation directly from readily available starting materials. nih.govrsc.org
Electrochemical Methods for Sulfonamide Derivatization
Electrosynthesis has emerged as a green and efficient alternative for constructing sulfonamides. nih.govnih.gov This method relies on the direct oxidative coupling of thiols and amines, driven by electricity, thus avoiding the need for chemical oxidants or catalysts. nih.govnih.gov The reactions are often rapid, occurring at room temperature, and exhibit broad substrate scope and functional group tolerance. nih.govnih.gov
In a typical electrochemical setup, the amine is oxidized to a radical cation, which then reacts with a disulfide (formed from the thiol) to generate a sulfenamide (B3320178). nih.gov Subsequent oxidation steps convert the sulfenamide into the final sulfonamide product. nih.gov This environmentally benign approach generates hydrogen as the only byproduct at the counter electrode. nih.govnih.gov Different types of sulfonamide derivatives can be synthesized by controlling the electrode potential. rsc.orgresearchgate.net
Advanced Methods for the Introduction of Geminal Difluorine Units
The incorporation of a geminal difluoromethylene (-CF2-) group into organic molecules can significantly alter their physical, chemical, and biological properties. Several advanced synthetic methods have been developed for this purpose.
Reactions Utilizing Difluoromethyl and Difluorocarbene Precursors
Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors and utilized for the introduction of the difluoromethylene group. rsc.orgcas.cnsioc.ac.cn Reagents such as (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) and difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA) serve as effective sources of difluorocarbene. rsc.orgnih.gov
The reaction of difluorocarbene with nucleophiles, such as those containing N-H, O-H, and S-H bonds, leads to difluoromethylation. rsc.org For instance, PDFA can generate difluorocarbene through decarboxylation under neutral conditions, which then reacts with various nucleophiles. rsc.org Silicon-based reagents like Me3SiCF2Br are also widely used, often activated by a mild base, to generate difluorocarbene for subsequent reactions. nih.gov These reactions can be part of a consecutive bond-forming process, where the difluorocarbene first reacts with a nucleophile and then with an electrophile, allowing for the assembly of diverse gem-difluorinated molecules. nih.gov
Table 2: Difluorocarbene Precursors and Their Applications
| Precursor | Activating Condition | Application | Reference |
|---|---|---|---|
| Ph3P+CF2CO2− (PDFA) | Decarboxylation (neutral) | Difluoromethylation of N-H, O-H, S-H bonds | rsc.org |
| Me3SiCF2Br | Mild base (e.g., HMPA, DMPU) | Difluoromethylation, gem-difluorocyclopropanation | nih.gov |
| Sulfox-CF2SO2Ph | Basic conditions | S- and O-difluoromethylation | sioc.ac.cn |
| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis | Difluorocarbene generation | cas.cn |
This table is interactive. Users can sort and filter the data.
Nucleophilic Difluoromethylation of Carbonyl Compounds and Other Substrates
Direct nucleophilic difluoromethylation of carbonyl compounds provides a straightforward route to α,α-difluoroalcohols, which can be precursors to compounds like 2,2-difluoropropane-1-sulfonamide. Reagents such as (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H) and difluoromethyltriphenylphosphonium bromide ([Ph3P+CF2H]Br−, DFPB) are effective for this transformation. acs.orgcas.cnacs.org
The reaction of Me3SiCF2H with aldehydes and ketones is typically initiated by a Lewis base, such as potassium fluoride (B91410) or cesium fluoride, in a polar aprotic solvent like DMF. acs.org This method allows for the efficient formation of difluoromethylated alcohols in good to excellent yields at room temperature or below. acs.org
Similarly, DFPB, in the presence of a base like cesium carbonate, can directly transfer a difluoromethyl group to aldehydes and ketones. cas.cnacs.org Interestingly, under these conditions, the expected Wittig olefination is suppressed in favor of nucleophilic difluoromethylation. cas.cnacs.org Another approach involves the use of TMSCF2SO2Ph in a fluoride-induced (phenylsulfonyl)difluoromethylation of carbonyl compounds, followed by a magnesium-mediated desulfonylation to yield the difluoromethylated alcohol. cas.cncapes.gov.br This method is compatible with both enolizable and non-enolizable aldehydes and ketones. cas.cncapes.gov.br
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |
| (Bromodifluoromethyl)trimethylsilane |
| Difluoromethylene phosphobetaine (PDFA) |
| (Difluoromethyl)trimethylsilane (Me3SiCF2H) |
| Difluoromethyltriphenylphosphonium bromide (DFPB) |
| TMSCF2SO2Ph |
| Furosemide |
| Glibenclamide |
| Duloxetine |
This table is interactive. Users can sort and filter the data.
Stereoselective Syntheses of Difluorinated Propane (B168953) Derivatives
The introduction of fluorine atoms can significantly alter the properties of organic molecules, and the ability to control the stereochemistry of these introductions is of paramount importance. For difluorinated propane derivatives, stereoselectivity can be achieved through various modern synthetic methods.
A notable strategy involves the desymmetrization of geminal difluoroalkanes. nih.gov This approach utilizes a frustrated Lewis pair (FLP) to selectively activate one of the two C-F bonds in a difluoromethyl group. nih.govsemanticscholar.org The process can be rendered stereoselective by employing a chiral Lewis base, such as a chiral sulfide (B99878). This reaction leads to the formation of diastereomeric sulfonium (B1226848) salts in high yields and with significant diastereomeric ratios. nih.gov The distribution of these diastereomers is often under thermodynamic control, which can be influenced by facile sulfide exchange. nih.gov
The resulting enantioenriched sulfonium salts are versatile intermediates. They can undergo nucleophilic substitution reactions with high stereospecificity, allowing for the transfer of the chiral fluorinated carbon fragment to a variety of nucleophiles. nih.gov This method provides access to a range of diastereo- and enantioenriched products that are otherwise challenging to synthesize. nih.govsemanticscholar.org While not yet explicitly reported for this compound itself, this methodology represents a powerful tool for the future stereoselective synthesis of such fluorinated sulfonamides and their derivatives. The ability to create a chiral center at the carbon bearing the fluorine atom opens up possibilities for producing enantiopure fluorinated compounds. nih.gov
Convergent and Divergent Synthetic Routes for Combining Fluorine and Sulfonamide Functions
The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. In the context of this compound, this would typically involve the separate preparation of a 2,2-difluoropropane (B1294401) unit and a sulfonamide precursor, followed by their coupling.
Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related target molecules. acs.orgbohrium.comacs.orgnih.gov For fluorinated sulfonamides, a divergent approach could start from a versatile fluorinated building block that is then functionalized to introduce the sulfonamide moiety and other desired groups. For example, N-protected sulfonimidoyl fluorides can be synthesized and subsequently reacted with different nucleophiles to produce a library of sulfonamides and related compounds. acs.orgnih.gov
Syntheses Involving Difluoromethyl Sulfone and Sulfonamide Equivalents
A key strategy in the synthesis of fluorinated compounds is the use of building blocks that can serve as equivalents for desired functional groups. Difluoromethyl phenyl sulfone (PhSO2CF2H) and its derivatives have emerged as highly versatile reagents for introducing the difluoromethyl group. cas.cncas.cn These sulfones can act as precursors to the (phenylsulfonyl)difluoromethyl radical or anion, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. cas.cn
The (phenylsulfonyl)difluoromethyl group is a valuable synthon because the phenylsulfonyl group can be removed or transformed after the initial coupling reaction. For instance, reductive desulfonylation can yield a difluoromethyl group. acs.orgnih.gov
More directly related to the synthesis of the target compound, difluoromethyl sulfones can be used to generate difluoro(sulfonato)methyl or difluoro(sulfamoyl)methyl equivalents. cas.cnnih.govacs.org For example, the difluoro(sulfamoyl)methyl anion can be generated in situ from a suitable precursor and reacted with electrophiles like aldehydes to produce β-hydroxy sulfonamides. acs.org This demonstrates a direct route to incorporating both the difluoro and sulfonamide functionalities in a single step.
The table below summarizes some reactions involving difluoromethyl phenyl sulfone and its derivatives, highlighting their utility in synthesis.
| Reagent | Reaction Type | Product Type | Reference |
| Difluoromethyl phenyl sulfone (PhSO2CF2H) | Nucleophilic difluoromethylation | β-hydroxy difluoromethyl compounds | cas.cn |
| Azidodifluoromethyl phenyl sulfone | Azide-alkyne cycloaddition | N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles | acs.orgnih.gov |
| Difluoromethyl 2-pyridyl sulfone | Nucleophilic difluoro(sulfonato)methylation | α,α-difluoroalkyl sulfonates | cas.cnnih.gov |
| N,N-Dialkyl-2,2-difluoro-2-(phenylsulfonyl)acetamide | Generation of difluoro(sulfamoyl)methyl anion | β-hydroxy sulfonamides | acs.org |
Multi-step Synthetic Sequences Towards this compound
A plausible multi-step, convergent synthetic route to this compound can be designed based on established chemical transformations. Such a sequence would likely involve the initial synthesis of a suitable 2,2-difluoropropane precursor, followed by the introduction of the sulfonamide group.
One potential synthetic pathway is outlined below:
Step 1: Synthesis of a 2,2-Difluoropropyl Halide The synthesis could commence with the fluorination of a suitable propane derivative. For example, 2,2-dichloropropane (B165471) can be fluorinated using a variety of fluorinating agents to yield 2,2-difluoropropane. google.com Alternatively, propyne (B1212725) can be treated with hydrogen fluoride to produce 2,2-difluoropropane. google.com Subsequent radical halogenation at the C1 position could provide a 1-halo-2,2-difluoropropane intermediate.
Step 2: Conversion to a Sulfonyl Halide The resulting 1-halo-2,2-difluoropropane can be converted into a sulfonyl halide. This can be achieved through several methods. One common approach is to first form a thiol or a thioacetate, which is then oxidized to the corresponding sulfonyl chloride using an oxidizing agent like chlorine in the presence of water.
Step 3: Formation of the Sulfonamide The final step involves the reaction of the 2,2-difluoropropane-1-sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine to furnish the desired this compound. nih.gov This is a standard and generally high-yielding method for the synthesis of sulfonamides. nih.gov
This proposed sequence represents a logical and feasible approach to the synthesis of this compound, relying on well-documented and robust chemical reactions.
Mechanistic Investigations and Theoretical Insights into 2,2 Difluoropropane 1 Sulfonamide Chemistry
Elucidation of Reaction Mechanisms in Fluorination and Sulfonamidation Processes
The synthesis of fluorinated organic molecules like 2,2-Difluoropropane-1-sulfonamide relies on sophisticated chemical transformations. The introduction of fluorine and the construction of the sulfonamide group can proceed through various mechanistic pathways, including radical, transition metal-catalyzed, and carbene-mediated reactions.
Radical fluorination represents a powerful strategy for C-F bond formation, offering pathways that are often complementary to traditional nucleophilic and electrophilic methods. wikipedia.org This type of reaction involves the generation of a carbon-centered radical that subsequently reacts with a fluorine atom source. wikipedia.orgnumberanalytics.com
The general mechanism is a chain reaction process:
Initiation: A radical initiator (e.g., azo compounds, peroxides) or an external energy source (e.g., light in photoredox catalysis) generates an initial radical species. numberanalytics.com
Propagation: The radical abstracts a hydrogen atom from the organic substrate (R-H) to form a carbon-centered radical (R•). This radical then reacts with a fluorine-transfer agent (F-X) to yield the fluorinated product (R-F) and a new radical to continue the chain. numberanalytics.com
Termination: Radicals combine to form non-radical species, ending the chain reaction.
A key advantage of radical fluorination is its potential for the direct functionalization of otherwise inert C(sp³)–H bonds, which could be a viable route for synthesizing the 2,2-difluoropropane (B1294401) backbone. wikipedia.org The stability and reactivity of fluoroalkyl radicals are significantly influenced by the number of fluorine atoms. For instance, the trifluoromethyl radical is tetrahedral, whereas monofluoromethyl and difluoromethyl radicals are pyramidal. rsc.org These structural and electronic effects, stemming from fluorine's high electronegativity, are critical in determining the outcome of radical reactions. rsc.org
| Feature | Description | Relevant Species | Citation |
| Reaction Type | Introduction of a fluorine atom via a radical intermediate. | Carbon-centered radicals, Fluorine atom sources (e.g., Selectfluor, NFSI) | numberanalytics.com |
| Key Advantage | Allows for the direct fluorination of remote or unactivated C–H bonds. | Alkanes, Benzylic compounds | wikipedia.org |
| Catalysis | Can be promoted by metal catalysts (Mn, Cu) or organic photoredox catalysts. | Triethylborane, N-oxyl radicals | wikipedia.orgnumberanalytics.com |
| Radical Structure | Fluorine substitution affects radical geometry and electrophilicity. | CF₃• (tetrahedral), HCF₂• (pyramidal) | rsc.org |
Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing efficient and selective methods for constructing C-F bonds under milder conditions than traditional methods. organicreactions.orgkoreascience.kr Palladium, copper, and iridium are among the most studied metals for these transformations. nih.govescholarship.org
Palladium-Catalyzed Fluorination: Palladium complexes are highly versatile for C-F bond formation. Mechanisms often involve a Pd(II)/Pd(IV) catalytic cycle. In one common pathway, an organopalladium(II) complex undergoes oxidation by an electrophilic fluorine source (like Selectfluor) to form a high-valent Pd(IV)-fluoride intermediate. The C-F bond is then formed via reductive elimination from this intermediate. nih.gov This approach has been successfully applied to the fluorination of various substrates, including arylboronic acids and in C-H activation contexts. nih.gov
Copper-Catalyzed Fluorination: As a more abundant and less expensive metal, copper has gained prominence in fluorination reactions. Copper complexes can typically access Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states, enabling diverse catalytic mechanisms. nih.gov For instance, the trifluoromethylation of electrophiles with nucleophilic CF₃ sources like TMSCF₃ proceeds through an in situ-generated CuCF₃ intermediate. chinesechemsoc.org
Other Transition Metals: Ruthenium and gold have also been employed in specialized fluorination reactions. For example, reversible transfer of a coordinated fluoride (B91410) from a Ru(II) center to an unsaturated substrate has been reported. koreascience.kr Similarly, iridium-catalyzed reactions have been developed for the enantioselective desymmetrization of difluoromethylene groups through C-F bond activation, a process that highlights the power of bimetallic cooperation between a soft transition metal (Ir) and a hard, fluorophilic activator (like Li⁺). escholarship.org
| Catalyst System | Typical Mechanism | Application Example | Citation |
| Palladium | Pd(II)/Pd(IV) cycle; Reductive elimination from Pd(IV)-F | Fluorination of arylboronic acids; C-H fluorination | nih.gov |
| Copper | Cu(I)/Cu(III) cycle; Transmetalation | Trifluoromethylation with nucleophilic CF₃ sources | nih.govchinesechemsoc.org |
| Iridium | C-F bond activation; Oxidative addition | Enantioselective desymmetrization of difluoromethylene groups | escholarship.org |
| Ruthenium/Gold | Fluoride transfer to unsaturated substrates | Hydrofluorination of alkynes | koreascience.kr |
Carbenes, particularly fluorinated carbenes, are highly reactive intermediates that offer unique pathways for synthesizing organofluorine compounds. numberanalytics.comresearchgate.net A fluorinated carbene is a neutral, divalent carbon species where at least one substituent is a fluorine atom. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbene and stabilizes the singlet state over the triplet state. numberanalytics.comnumberanalytics.com
These intermediates can be generated through several methods, including the thermal or photochemical decomposition of fluorinated diazo compounds (e.g., CF₃CHN₂) or by elimination reactions from suitable precursors. chinesechemsoc.orgnumberanalytics.com Once formed, they participate in a variety of transformations:
Cycloaddition: Reaction with alkenes to form fluorinated cyclopropanes.
Insertion: Insertion into C-H or other X-H bonds.
Rearrangements: Undergoing rearrangements to form stable products. numberanalytics.com
The direct introduction of a difluoromethyl group has been achieved using in situ-generated difluorocarbene (:CF₂). chinesechemsoc.org Such a reaction could be a key step in constructing the 2,2-difluoropropane core of the target sulfonamide. Furthermore, N-heterocyclic carbenes (NHCs) have emerged as important ligands in transition metal catalysis, where they can stabilize metal centers and modulate reactivity in transformations like olefin metathesis and cross-coupling reactions to synthesize organofluorine compounds. mst.edu
Computational Chemistry Approaches to this compound
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level, offering insights that can be difficult to obtain through experiments alone. For a molecule like this compound, these methods are crucial for understanding its structure and predicting its chemical behavior.
The three-dimensional structure and electron distribution of a molecule dictate its physical properties and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study these aspects. rsc.org
For this compound, DFT calculations can be used to:
Optimize Geometry: Determine the most stable three-dimensional arrangement of atoms (i.e., the lowest energy conformation) by finding the minimum on the potential energy surface.
Analyze Conformational Preferences: Investigate the rotation around single bonds (e.g., the C-C and C-S bonds) to identify different stable conformers and the energy barriers between them. The steric bulk and electrostatic interactions of the gem-difluoro group and the sulfonamide moiety would be key determinants of these preferences.
Probe Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can elucidate the electronic effects of the fluorine atoms. rsc.org Fluorine's high electronegativity leads to a strong inductive (-I) effect, polarizing the C-F bonds and influencing the acidity of nearby protons. Understanding the interplay of these electronic factors is essential for predicting how the molecule will interact with other reagents or biological targets. iitk.ac.in
| Computational Method | Information Obtained | Relevance to this compound | Citation |
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies. | Predicts the most stable 3D structure and conformational isomers. | rsc.org |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, hyperconjugation. | Elucidates the powerful electronic (inductive) effects of the two fluorine atoms on the molecular framework. | rsc.org |
| Franck-Condon (FC) Simulations | Simulation of spectroscopic data (e.g., ionization spectra). | Correlates theoretical structures with experimental spectroscopic measurements. | rsc.org |
Quantum chemistry is not only descriptive but also predictive. By calculating the energetics of potential reaction pathways, chemists can predict the feasibility, rate, and selectivity of a chemical reaction before attempting it in the lab. nih.gov
For this compound, these calculations can help:
Rationalize Selectivity: In cases where a reaction can lead to multiple products (regio- or stereoisomers), computational modeling can predict which product is favored by comparing the activation barriers leading to each one.
Understand Reaction Mechanisms: By modeling the structures of proposed intermediates and transition states, researchers can gain a detailed understanding of the reaction mechanism. For example, calculations can help distinguish between different mechanistic possibilities, such as single-electron transfer (SET) versus direct nucleophilic attack. rsc.org The electrophilicity index, a quantum descriptor, can be calculated to predict the reactivity of different sites within the molecule. nih.gov Understanding these thermodynamic and kinetic parameters is crucial for resolving mechanistic ambiguities and designing more efficient syntheses. acs.org
Spectroscopic Characterization Techniques for Mechanistic and Structural Analysis
The elucidation of the precise three-dimensional structure and the investigation of reaction mechanisms of fluorinated compounds like this compound rely heavily on a suite of advanced spectroscopic techniques. The presence of the fluorine atoms provides a unique handle for certain analytical methods, while a combination of different spectroscopic approaches is necessary for a comprehensive characterization.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool for the analysis of fluorinated organic molecules. researchgate.netnih.gov The ¹⁹F nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, coupled with a high gyromagnetic ratio, which results in a high NMR sensitivity, approximately 83% of that of protons (¹H). nih.gov A key advantage of ¹⁹F NMR is the large chemical shift range, which can span over 400 ppm, offering excellent signal dispersion and minimizing the spectral overlap often seen in ¹H NMR. libretexts.org This wide range is due to the large paramagnetic term that dominates the shielding of the ¹⁹F nucleus, making its chemical shift highly sensitive to the local electronic environment. nih.gov
For a molecule such as this compound, the ¹⁹F NMR spectrum would provide invaluable information. The chemical shift of the two fluorine atoms would be indicative of their electronic environment. The general chemical shift ranges for different types of fluorinated compounds have been established, with geminal difluoroalkanes typically appearing in a specific region of the spectrum. ucsb.edu
Furthermore, spin-spin coupling between the fluorine nuclei and adjacent protons (¹H) would be observed. The magnitude of these coupling constants (J-couplings), specifically the geminal H-F coupling (²JHF) and vicinal H-F coupling (³JHF), provides critical information about the conformation and connectivity of the molecule. In this compound, the two fluorine atoms would couple to the protons on the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups. The splitting patterns arising from these couplings would allow for the unambiguous assignment of the signals in both the ¹⁹F and ¹H NMR spectra. nih.gov
The following table provides hypothetical ¹⁹F NMR data for this compound, based on typical values for similar structural motifs.
| Parameter | Predicted Value | Multiplicity | Coupling Constants (Hz) |
| δ(¹⁹F) | -90 to -120 ppm | Triplet of Quartets (tq) | ³JHF (to CH₂) ≈ 15-25 Hz, ⁴JHF (to CH₃) ≈ 2-5 Hz |
This is a hypothetical representation based on known values for analogous compounds.
While ¹⁹F NMR is a cornerstone for analyzing fluorinated compounds, a comprehensive structural elucidation of this compound necessitates the use of a combination of other spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to ¹⁹F NMR. In the ¹H NMR spectrum of this compound, the signals for the methylene (CH₂) and methyl (CH₃) groups would be split by the adjacent fluorine atoms, providing further confirmation of the structure. slideshare.net The integration of the signals would correspond to the number of protons in each group.
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. libretexts.orgirisotope.com The carbon atom bearing the two fluorine atoms would exhibit a characteristic chemical shift and would be split into a triplet in the proton-decoupled spectrum due to one-bond C-F coupling (¹JCF). The other carbon signals would also provide valuable structural information.
The following table presents hypothetical ¹H and ¹³C NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~3.4 ppm | Triplet (t) | ³JHF ≈ 15-25 Hz | -CH₂-SO₂NH₂ |
| ¹H | ~1.5 ppm | Triplet (t) | ⁴JHF ≈ 2-5 Hz | -CH₃ |
| ¹H | ~7.0 ppm (broad) | Singlet (s) | - | -SO₂NH₂ |
| ¹³C | ~120 ppm | Triplet (t) | ¹JCF ≈ 240-280 Hz | -CF₂- |
| ¹³C | ~45 ppm | Triplet (t) | ²JCF ≈ 20-30 Hz | -CH₂-SO₂NH₂ |
| ¹³C | ~20 ppm | Triplet (t) | ³JCF ≈ 5-10 Hz | -CH₃ |
This is a hypothetical representation based on known values for analogous compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.orgmdpi.com For this compound, characteristic absorption bands would be expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1350 and 1160 cm⁻¹, respectively), and the C-F stretching vibrations (around 1100-1200 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. arcjournals.orgnih.gov For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern, particularly the loss of SO₂, is a characteristic feature of sulfonamides and can provide further structural evidence. nih.gov
By combining the data from these various spectroscopic methods, a complete and unambiguous structural assignment for this compound can be achieved, which is a prerequisite for any detailed mechanistic investigation of its chemistry.
Exploration of Derivatives and Analogues of 2,2 Difluoropropane 1 Sulfonamide
Synthesis and Characterization of Substituted 2,2-Difluoropropane-1-sulfonamide Analogues
The synthesis of analogues of this compound allows for a detailed examination of structure-property relationships. The introduction of various substituents can modulate characteristics such as solubility, acidity, and reactivity.
Systematic structural modification is a rational approach to understanding the role of different parts of the molecule. For the this compound scaffold, modifications would typically target the sulfonamide nitrogen, as it is the most reactive site for substitution. Common synthetic strategies involve the reaction of the sulfonamide with various electrophiles in the presence of a base.
Research objectives for creating such analogues include:
Probing Steric Hindrance: Introducing bulky alkyl or aryl groups at the nitrogen atom to study how steric bulk near the sulfonyl group affects intermolecular interactions.
Introducing New Functional Groups: Appending moieties such as esters, amides, or other aromatic systems can provide new interaction points for biological targets or alter the compound's pharmacokinetic properties.
A series of novel sulfonamides can be synthesized by reacting the parent compound with various sulfonyl chlorides or by modifying the amine component before the sulfonamide formation. nih.gov Characterization of these new entities relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the presence of the sulfonamide group, and mass spectrometry (MS) to verify the molecular weight. nih.gov
| Hypothetical Analogue | Modification | Primary Research Purpose |
| N-methyl-2,2-difluoropropane-1-sulfonamide | Alkylation of the sulfonamide nitrogen | Investigate the effect of removing the acidic proton on hydrogen bonding capability. |
| N-phenyl-2,2-difluoropropane-1-sulfonamide | Arylation of the sulfonamide nitrogen | Introduce aromatic interactions (e.g., π-π stacking) and assess electronic effects. |
| N-(4-cyanophenyl)-2,2-difluoropropane-1-sulfonamide | Introduction of an electron-withdrawing group | Study the impact of reduced electron density on the aromatic ring and its influence on the sulfonamide bond characteristics. |
| N-(4-methoxyphenyl)-2,2-difluoropropane-1-sulfonamide | Introduction of an electron-donating group | Evaluate the effect of increased electron density on the molecule's overall properties. |
The inherent chemical properties of the 2,2-difluoropropyl group significantly influence the synthesis and characteristics of its sulfonamide derivatives. The two fluorine atoms on the adjacent carbon atom exert a strong electron-withdrawing inductive effect.
Acidity (pKa): This electron-withdrawing effect increases the acidity of the sulfonamide N-H proton compared to non-fluorinated alkylsulfonamides. The pKa of perfluoroalkane sulfonamides can be several log units lower than their non-fluorinated counterparts. nih.gov This enhanced acidity makes deprotonation easier, facilitating nucleophilic substitution reactions at the nitrogen atom under milder basic conditions.
Nucleophilicity: While the resulting anion is more stable and easier to form, the parent sulfonamide is a weaker nucleophile than its non-fluorinated analogue. This can affect the kinetics of certain reactions.
Synthetic Accessibility: The synthesis of N-substituted analogues is generally straightforward, often involving the reaction of this compound with an appropriate alkyl or aryl halide in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride. The synthesis of the core structure itself would likely proceed from 2,2-difluoropropan-1-amine, followed by reaction with a sulfonylating agent.
Chiral Fluorinated Sulfonamides and Their Asymmetric Synthesis
The introduction of a stereogenic center into fluorinated sulfonamides can lead to compounds with unique three-dimensional structures, which is of high interest in medicinal chemistry and materials science. Chirality can be introduced either on the carbon backbone or at the sulfur atom itself.
Creating chiral centers with high enantioselectivity is a significant challenge in modern organic synthesis. For fluorinated sulfonamides, several advanced methodologies have been developed.
Transition Metal Catalysis: Palladium-catalyzed atroposelective hydroamination of allenes has been shown to be an efficient method for constructing axially chiral sulfonamides. acs.org Similarly, rhodium-catalyzed enantioselective sulfur alkylation of sulfenamides using diazo compounds can produce chiral sulfilimines, which are precursors to other chiral sulfur compounds. nih.gov These methods could potentially be adapted to create chirality in analogues of this compound.
Organocatalysis: Chiral organocatalysts, such as pentanidium, have been successfully used for the asymmetric condensation of prochiral sulfinates and alcohols to form enantioenriched sulfinate esters. nih.gov This highlights a transition-metal-free approach to installing sulfur stereogenic centers. nih.govnih.gov
| Methodology | Catalyst Type | Key Transformation | Potential Application to Target Scaffold |
| Atroposelective Hydroamination acs.org | Palladium (Pd) | Construction of axially chiral sulfonamides from allenes. | Synthesis of analogues with restricted bond rotation, creating axial chirality. |
| Asymmetric Condensation nih.gov | Pentanidium (Organocatalyst) | Enantioselective formation of sulfinate esters from prochiral sulfinates. | Creation of a chiral center directly at the sulfur atom of a precursor. |
| Enantioselective Sulfur Alkylation nih.gov | Rhodium (Rh) or Organocatalyst | Asymmetric alkylation of a sulfenamide (B3320178) to produce a chiral sulfilimine. | Introduction of a chiral sulfur center which can be further functionalized. |
Besides asymmetric synthesis, two classical methods are employed to obtain enantiomerically pure compounds.
Chiral Resolution: This method involves the synthesis of a racemic mixture of the target chiral sulfonamide, followed by separation of the enantiomers. nih.gov A common technique is to react the racemic sulfonamide with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. Afterward, the resolving agent is removed to yield the individual, enantiomerically pure sulfonamides.
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For example, one could start with a chiral amino acid or alcohol, incorporate the 2,2-difluoropropyl moiety, and then build the sulfonamide group. This strategy transfers the chirality from the starting material to the final product, avoiding the need for resolution or asymmetric catalysis.
Integration of the this compound Moiety into Heterocyclic Systems
Combining the unique properties of the this compound group with the diverse chemical space of heterocyclic rings is a promising strategy for developing novel compounds. nih.gov Heterocycles are ubiquitous in biologically active molecules, and the sulfonamide can act as a key linker or functional group. researchgate.netmdpi.com
The sulfonamide nitrogen, being nucleophilic (especially after deprotonation), can be used to form a bond with an electrophilic carbon atom on a heterocyclic ring. A common method is the nucleophilic aromatic substitution (SNAr) reaction of this compound with an electron-deficient, halogen-substituted heterocycle (e.g., a chloropyrimidine or fluoropyridine). researchgate.net
Alternatively, the entire sulfonamide-containing fragment can be used as a building block in a cyclization reaction to form the heterocyclic ring itself. For instance, a suitably functionalized sulfonamide could undergo a condensation reaction to form part of a thiadiazole or pyrimidine (B1678525) ring system. mdpi.comresearchgate.net
Advanced Applications of 2,2 Difluoropropane 1 Sulfonamide in Complex Molecule Synthesis
Role as a Versatile Building Block for Fluorinated Scaffolds
The 2,2-difluorocyclopropane moiety, particularly when functionalized with a synthetically versatile group like a sulfonamide, serves as a powerful building block for constructing complex, fluorine-containing molecules. Its utility stems from both the inherent properties of the intact ring and its capacity to undergo specific ring-opening reactions to generate diverse fluorinated structures.
Preparation of Fluorinated Diols and Polyols
While direct conversion of 2,2-difluorocyclopropane-1-sulfonamide (B13514917) to diols is not a primary pathway, the ring system serves as a masked precursor to linear fluorinated chains that can be further elaborated into diols and polyols. The high ring strain and the influence of the gem-difluoro group weaken the distal C-C bond, making the cyclopropane (B1198618) susceptible to controlled ring-opening reactions. researchgate.netbeilstein-journals.org These transformations provide access to fluoroallylic synthons and other functionalized acyclic structures. rsc.org
For instance, methods have been developed for the ring-opening of gem-difluorocyclopropanes to generate gem-difluorohomoallylic alcohols. nih.gov Such reactions, often promoted by Lewis acids or transition metals, cleave the cyclopropane ring to produce a linear, unsaturated, and monofluorinated carbon chain containing a hydroxyl group. This resulting fluorinated alcohol is a key intermediate that can undergo subsequent reactions, such as dihydroxylation of the alkene, to furnish the desired fluorinated diol frameworks. These stereo-defined fluorinated polyols are highly valuable in the synthesis of complex natural product analogues and other bioactive molecules.
Synthesis of Fluorinated Cyclopropanes and Other Strained Ring Systems
The 2,2-difluorocyclopropane-1-sulfonamide scaffold is a prime example of a fluorinated, strained ring system whose incorporation into larger molecules is of significant interest in drug discovery. dntb.gov.ua The value of this motif is highlighted by its presence in the P-glycoprotein inhibitor zosuquidar, a clinical trial candidate that showed improved oral bioavailability and acid stability compared to its non-fluorinated analogue. researchgate.net
The accessibility of this building block has been significantly enhanced by modern synthetic methods. Biocatalytic strategies using engineered myoglobin-based catalysts, for example, enable the highly stereoselective cyclopropanation of gem-difluoro alkenes to produce these key intermediates with excellent control over diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.). utdallas.edunih.gov This circumvents limitations often found in traditional chemocatalytic methods. nih.gov The resulting 2,2-difluorocyclopropane core, functionalized with a handle like a carboxylic acid or sulfonyl chloride (a direct precursor to the sulfonamide), can then be integrated into larger, biologically relevant structures, preserving the strained, fluorinated ring system. researchgate.net
Construction of Fluorinated Alkyl Chains and Biologically Relevant Frameworks
Perhaps the most powerful application of 2,2-difluorocyclopropane derivatives as building blocks is their use as precursors for diverse fluorinated alkyl chains via ring-opening reactions. researchgate.netrsc.org These transformations leverage the inherent ring strain to convert the compact cyclopropyl (B3062369) unit into synthetically useful linear motifs.
A notable example is the Lewis acid-promoted Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride, a close analogue of the sulfonamide precursor. lookchem.com Instead of the expected acylation to form an aryl cyclopropyl ketone, the reaction with arenes in the presence of aluminum chloride (AlCl₃) proceeds through a ring-opening rearrangement. This process yields aryl 3-chloro-3,3-difluoropropyl ketones, effectively transforming the cyclopropane into a difluorinated alkyl chain attached to an aromatic ring. lookchem.com This reaction provides a synthetically useful route to these novel chains, particularly with less reactive arenes. lookchem.com
| Arene Substrate | Product | Yield |
|---|---|---|
| Benzene | 3-Chloro-3,3-difluoro-1-phenylpropan-1-one | 68% |
| Toluene | 3-Chloro-3,3-difluoro-1-(p-tolyl)propan-1-one | 75% |
| p-Xylene | 3-Chloro-3,3-difluoro-1-(2,5-dimethylphenyl)propan-1-one | 80% |
| Anisole | Aryl 2,2-difluorocyclopropyl ketone (No ring-opening) | 70% |
This reactivity allows for the construction of complex frameworks where the fluorine atoms are positioned away from the initial reaction site, a valuable strategy in designing bioactive molecules. utdallas.edunih.gov
Contributions to Methodological Developments in Organic Synthesis
The study of 2,2-difluorocyclopropane-1-sulfonamide and related fluorinated sulfones has not only provided new building blocks but has also spurred the development of novel synthetic methods and catalytic processes.
Development of Novel Fluorination and Difluoromethylation Reagents
The chemistry of fluorinated sulfones, the class of compounds to which 2,2-difluorocyclopropane-1-sulfonamide belongs, has been a fertile ground for the development of new reagents for fluoroalkylation. cas.cntandfonline.com While the sulfonamide itself is relatively stable, related structures like difluoromethyl 2-pyridyl sulfone have emerged as exceptionally versatile reagents. rsc.org This reagent can be used for nucleophilic difluoromethylation, deoxygenative gem-difluoroolefination, and halodifluoromethylation, providing powerful tools for introducing fluorinated moieties into a wide range of substrates. rsc.org
Research into the reactivity of fluorinated sulfones has led to a deeper understanding of how to control the introduction of difluoromethyl (CF₂H) and related groups. cas.cnrsc.org These studies have shown that the reactivity can be finely tuned by modifying substituents on the sulfur atom, enabling a variety of transformations through nucleophilic, electrophilic, or radical pathways. tandfonline.com This body of work, inspired by the unique properties of compounds like fluorinated cyclopropyl sulfones, continues to expand the toolkit available to synthetic chemists for creating complex fluorinated molecules. researchgate.net
Application in Catalytic Transformations and Process Optimization
Catalysis is central to both the synthesis and subsequent transformation of 2,2-difluorocyclopropane-1-sulfonamide. The development of efficient catalytic processes has been crucial for making these building blocks accessible and for utilizing them in complex molecule synthesis.
Synthesis via Catalysis: The sulfonamide is typically prepared from the corresponding sulfonyl fluoride (B91410). Significant progress has been made in the catalytic amidation of sulfonyl fluorides, which were once considered poorly reactive. Methods using calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst acs.org or a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive chemrxiv.org now allow for the efficient synthesis of sulfonamides from a wide range of sulfonyl fluorides and amines under mild conditions. These catalytic systems are robust, tolerate many functional groups, and are effective even with sterically hindered substrates. chemrxiv.orgacs.org
Application in Catalysis: The 2,2-difluorocyclopropane ring itself is a substrate for a variety of powerful transition-metal-catalyzed transformations. Palladium-catalyzed ring-opening cross-coupling reactions are particularly prominent, allowing for the stereoselective synthesis of monofluoro-substituted alkenes. rsc.orgresearchgate.net These reactions demonstrate high functional group tolerance and provide access to valuable linear and branched fluoroallylic structures. researchgate.netresearchgate.net Furthermore, late-stage functionalization of the sulfonamide group itself can be achieved using catalytic methods, enabling the diversification of complex, drug-like molecules at a late stage in a synthetic sequence. nih.govresearchgate.net
| Transformation | Substrate | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sulfonamide Synthesis | Aryl/Alkyl Sulfonyl Fluoride | Ca(NTf₂)₂ | Aryl/Alkyl Sulfonamide | acs.org |
| Sulfonamide Synthesis | Aryl/Alkyl Sulfonyl Fluoride | HOBt / TMDS | Sterically Hindered Sulfonamide | chemrxiv.orgacs.org |
| Ring-Opening Arylation | gem-Difluorocyclopropane | Pd-catalyst / Arylsilane | Monofluoro-substituted alkene | researchgate.net |
| Ring-Opening Amination | gem-Difluorocyclopropane | Pd-catalyst / Aniline | Fluoroallylic Amine | researchgate.net |
| Late-Stage Allylation | Benzyl Sulfonamide | Pd(0) / Base | Branched sp³-functionalized Sulfonamide | researchgate.net |
Emerging Research Directions and Future Perspectives in 2,2 Difluoropropane 1 Sulfonamide Chemistry
Investigation of Underexplored Reactivity Modes and Transformational Potential
The presence of the electron-withdrawing gem-difluoro group adjacent to the sulfonamide moiety in 2,2-Difluoropropane-1-sulfonamide suggests a unique and largely unexplored reactivity profile. Research into the reactivity of analogous structures provides a framework for predicting the transformational potential of this compound.
One key area of investigation is the reactivity of the C-F bonds. While typically robust, these bonds can be activated under specific conditions. For instance, the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride have shown unexpected ring-opening via rearrangement, suggesting that the 2,2-difluoropropyl group can participate in complex transformations. lookchem.com This opens up the possibility of using this compound as a precursor to other novel fluorinated compounds through selective C-F bond functionalization.
The sulfonamide group itself is a versatile functional handle. Recent advances have demonstrated that sulfonamides can be converted into sulfonyl radical intermediates via metal-free photocatalysis. nih.gov This allows for a range of late-stage functionalization reactions, such as the addition to alkenes, thereby expanding the synthetic utility of the sulfonamide motif beyond its traditional roles. nih.gov The conversion of sulfonamides to sulfonyl fluorides has also been reported, providing access to another important class of reactive intermediates. researchgate.net
Furthermore, the entire 2,2-difluoropropyl-sulfonamide scaffold could serve as a unique building block. The development of methods for the reductive cleavage of the S-N bond could provide access to 2,2-difluoropropyl-1-amine, a potentially valuable fluorinated amine.
Integration with Flow Chemistry, Electrochemistry, and Other Emerging Synthetic Methodologies
The integration of modern synthetic technologies is set to revolutionize the synthesis and application of this compound. These emerging methodologies offer enhanced control, safety, and efficiency compared to traditional batch processes.
Flow Chemistry: Continuous-flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling hazardous reagents or highly exothermic reactions often encountered in fluorination and sulfonamide synthesis. rsc.orgmdpi.com The use of flow chemistry can lead to improved yields, higher purity, and enhanced safety, making it an ideal platform for the scalable production of this compound. rsc.orgijtra.comvapourtec.com The synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow setup, highlighting the potential of this technology. rsc.org
Electrochemistry: Electrochemical methods offer a green and sustainable alternative for the synthesis of sulfonamides. The direct electrochemical coupling of thiols and amines to form sulfonamides has been achieved without the need for catalysts or sacrificial reagents, generating hydrogen as the only byproduct. chemistryviews.orgacs.org This approach, driven solely by electricity, is highly atom-economical and environmentally benign. noelresearchgroup.com Furthermore, a metal-free electrochemical method for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines has been developed, showcasing the power of electrochemistry in C-H activation and multicomponent reactions. nih.govnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. This technology has been successfully applied to the late-stage functionalization of sulfonamides by converting them into sulfonyl radicals. nih.gov Photocatalysis has also been employed for the synthesis of perfluoroalkyl thio- and seleno-ethers, demonstrating its utility in forming bonds with fluorinated moieties. nih.gov The development of photocatalytic methods for the synthesis of difluoroalkyl-containing compounds, including those with sulfoximine (B86345) groups, further underscores the potential of this technology for accessing novel derivatives of this compound. researchgate.net
| Emerging Technology | Application in Sulfonamide/Fluorine Chemistry | Key Advantages |
| Flow Chemistry | Synthesis of sulfonyl chlorides and fluorinated compounds. rsc.orgrsc.org | Enhanced safety, precise reaction control, scalability. ijtra.comvapourtec.com |
| Electrochemistry | Direct synthesis of sulfonamides from thiols and amines or arenes and SO2. chemistryviews.orgacs.orgnih.gov | Green, catalyst-free, atom-economical. noelresearchgroup.comnih.gov |
| Photocatalysis | Late-stage functionalization of sulfonamides, synthesis of fluoroalkyl ethers. nih.govnih.gov | Mild reaction conditions, generation of radical intermediates. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-difluoropropane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Start with propane-1-sulfonamide derivatives and introduce fluorine via halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride). Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation . Purification via recrystallization or column chromatography is critical to isolate the difluorinated product. Reaction temperature (<60°C) and solvent polarity (e.g., DMF) significantly impact regioselectivity and side-product formation .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Use <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and absence of unreacted precursors. Quantitative 2D NMR (e.g., HSQC) with internal standards like dimethylsulfone can resolve overlapping signals and verify purity ≥98% . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Q. What are the key reactivity patterns of the sulfonamide group in this compound under acidic/basic conditions?
- Methodology : Perform pH-dependent stability studies (pH 1–13) using UV-Vis or <sup>19</sup>F NMR. The sulfonamide’s -SO2NH2 group undergoes hydrolysis under strong acids (e.g., HCl) to form sulfonic acids, while bases (e.g., NaOH) may deprotonate the NH2 group, altering solubility . Track degradation products via LC-MS .
Advanced Research Questions
Q. How does the difluoro substitution influence solubility and bioavailability compared to non-fluorinated analogs?
- Methodology : Compare logP values (octanol-water partition coefficients) via shake-flask or HPLC methods. Fluorine’s electronegativity reduces polarity, enhancing lipid membrane permeability but potentially lowering aqueous solubility. Use in vitro Caco-2 cell assays to model intestinal absorption . Molecular dynamics simulations can predict interactions with biological membranes .
Q. What environmental persistence or toxicity risks are associated with this compound?
- Methodology : Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines) to assess half-life in soil/water. Toxicity screening via Daphnia magna or algal growth inhibition tests (OECD 202/201) quantifies EC50 values. Perfluorinated sulfonamides (PFAS analogs) often show bioaccumulation potential, requiring GC-MS/MS analysis for trace detection .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify hydrogen-bonding sites. Molecular docking (AutoDock Vina) against protein targets (e.g., carbonic anhydrase) predicts binding affinities. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental strategies resolve contradictions in reported spectral data for this compound?
- Methodology : Cross-reference <sup>19</sup>F NMR chemical shifts across solvents (DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. Use heteronuclear coupling constants (JF-F) to confirm geminal difluoro configuration. Collaborate with independent labs to replicate results and publish raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
